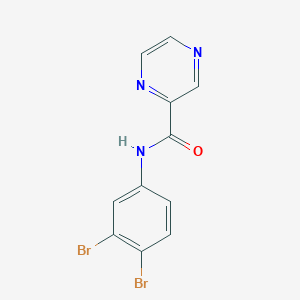
N-(3,4-dibromophenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dibromophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(3,4-dibromophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3,4-dibromoaniline. The reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or a similar reagent to form the corresponding acyl chloride, which then reacts with the amine to yield the desired carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(3,4-dibromophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
N-(3,4-dibromophenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dibromophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-(3,4-dibromophenyl)pyrazine-2-carboxamide can be compared with other similar compounds such as:
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
These compounds share a similar pyrazine-2-carboxamide core but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C11H7Br2N3O |
|---|---|
Molecular Weight |
357.00 g/mol |
IUPAC Name |
N-(3,4-dibromophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H7Br2N3O/c12-8-2-1-7(5-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) |
InChI Key |
IEROJKMCJMVWPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N'-[(1Z)-3-methylcyclohexylidene]benzohydrazide](/img/structure/B10903873.png)
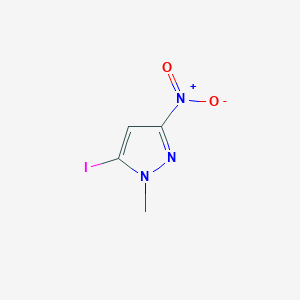

![N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxoethyl)-N-phenylbenzamide (non-preferred name)](/img/structure/B10903893.png)

![4-(2-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl)-N-(3-nitrophenyl)-4-oxobutanamide](/img/structure/B10903907.png)
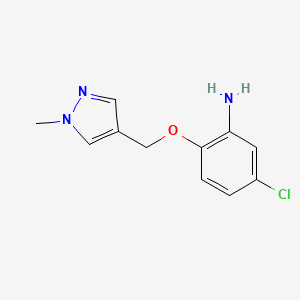
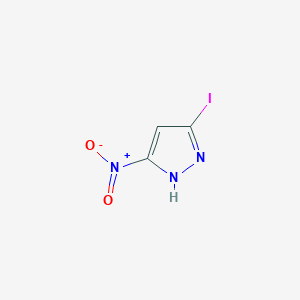
![N-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B10903925.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10903929.png)
![Tert-butyl {[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B10903951.png)
![N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903953.png)
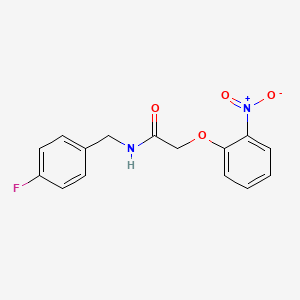
![4-({[4-({[4-(Methoxycarbonyl)phenyl]carbonyl}amino)phenyl]carbonyl}amino)benzoic acid](/img/structure/B10903961.png)
